molecular formula C7H8ClF3N2 B11712313 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole

3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B11712313
M. Wt: 212.60 g/mol
InChI Key: YWMSYYKPLKFWHQ-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with chloromethyl, ethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with chloromethylating and trifluoromethylating agents. One common method involves the use of chloromethyl methyl ether (MOMCl) and trifluoromethyl iodide (CF3I) under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Major Products

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals for pest control and in materials science for the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyridine
  • 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-imidazole
  • 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-triazole

Uniqueness

3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

IUPAC Name

3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C7H8ClF3N2/c1-2-13-6(7(9,10)11)3-5(4-8)12-13/h3H,2,4H2,1H3

InChI Key

YWMSYYKPLKFWHQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CCl)C(F)(F)F

Origin of Product

United States

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